Molecular Weight and Complexity: Enhanced Structural Elaboration Potential
The molecular weight of (6-phenylpyridin-3-yl)boronic acid is 199.01 g/mol, significantly higher than that of phenylboronic acid (121.93 g/mol) and 3-pyridinylboronic acid (122.92 g/mol) [1]. This increased mass reflects the incorporation of an extended aromatic system (phenylpyridine), which provides additional sites for π-stacking and hydrophobic interactions, crucial for high-affinity binding to biological targets and for engineering π-conjugated materials [2]. The topological polar surface area (tPSA) is 53.4 Ų, indicative of moderate polarity, versus phenylboronic acid's 40.5 Ų and 3-pyridinylboronic acid's 53.4 Ų (similar due to pyridine nitrogen) [3]. The higher molecular complexity (value of 195) compared to simpler boronic acids translates to a more pre-organized structure for downstream diversification.
| Evidence Dimension | Molecular Weight & tPSA |
|---|---|
| Target Compound Data | MW: 199.01 g/mol; tPSA: 53.4 Ų |
| Comparator Or Baseline | Phenylboronic acid: MW 121.93 g/mol, tPSA 40.5 Ų; 3-Pyridinylboronic acid: MW 122.92 g/mol, tPSA 53.4 Ų |
| Quantified Difference | MW: +77 g/mol vs phenylboronic acid; tPSA: +12.9 Ų vs phenylboronic acid |
| Conditions | Computed properties via PubChem (Cactvs 3.4.8.24) [1] |
Why This Matters
Higher molecular weight and extended aromatic system provide enhanced binding interactions and material properties, justifying procurement for complex molecule synthesis.
- [1] PubChem. (6-Phenyl-3-pyridinyl)boronic acid. CID 157550797. View Source
- [2] Kuujia. (6-Phenylpyridin-3-yl)boronic acid. CAS 155079-10-0. View Source
- [3] PubChem. Phenylboronic acid. CID 66827; PubChem. 3-Pyridinylboronic acid. CID 2734378. View Source
